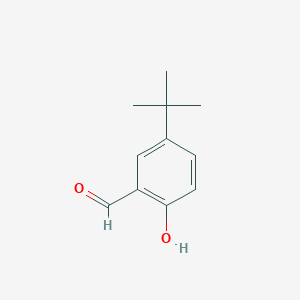

5-tert-Butyl-2-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363063 | |

| Record name | 5-tert-Butylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-53-3 | |

| Record name | 5-tert-Butylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-tert-Butyl-2-hydroxybenzaldehyde from 4-tert-Butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-tert-butyl-2-hydroxybenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries, starting from the readily available precursor, 4-tert-butylphenol (B1678320). This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway diagrams to facilitate understanding and replication.

Introduction

This compound, also known as 5-tert-butylsalicylaldehyde, is a key building block in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis from 4-tert-butylphenol primarily involves the introduction of a formyl group (-CHO) onto the aromatic ring, ortho to the hydroxyl group. The two most prominent and effective methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction. This guide will delve into the specifics of both methods, offering a comparative analysis to aid in methodological selection.

Synthetic Methodologies

The selection of a synthetic route for the ortho-formylation of 4-tert-butylphenol depends on several factors, including desired yield, scalability, and available reagents and equipment. Both the Duff and Reimer-Tiemann reactions offer viable pathways, each with its own set of advantages and considerations.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium. It is a well-established and often high-yielding method for the ortho-formylation of phenols. The reaction proceeds through the formation of an electrophilic iminium ion from protonated hexamine, which then attacks the electron-rich aromatic ring of the phenol (B47542). Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde. For 4-tert-butylphenol, the formylation occurs exclusively at the ortho position due to the directing effect of the hydroxyl group and the steric hindrance of the tert-butyl group.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a basic solution.[1] The reaction mechanism involves the in-situ generation of dichlorocarbene (B158193) (:CCl₂) from chloroform and a strong base, which then acts as the electrophile.[1] The phenoxide ion, formed by the deprotonation of the phenol in the basic medium, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the salicylaldehyde (B1680747) derivative.[1] While a general and widely taught reaction, specific high-yielding protocols for 4-tert-butylphenol are less commonly reported in the literature compared to the Duff reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 4-tert-butylphenol via the Duff reaction. A generalized table for the Reimer-Tiemann reaction is also provided based on typical reaction conditions.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Appearance |

| 4-tert-Butylphenol | 150.22 | White solid |

| This compound | 178.23 | Yellow oil/solid |

Table 2: Duff Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reactants | ||

| 4-tert-Butylphenol | 3.00 g (20.0 mmol) | [2] |

| Anhydrous MgCl₂ | 2.86 g (30.0 mmol) | [2] |

| Dry Paraformaldehyde | 4.05 g (135.0 mmol) | [2] |

| Dry Triethylamine (B128534) (Et₃N) | 10.4 mL (75.0 mmol) | [2] |

| Dry Acetonitrile (B52724) | 100 mL | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Time | ~3 hours | [2] |

| Atmosphere | Argon | [2] |

| Product Yield | ||

| This compound | 2.97 g (83%) | [2] |

Table 3: Generalized Reimer-Tiemann Reaction Conditions

| Parameter | General Conditions |

| Reactants | |

| 4-tert-Butylphenol | 1 equivalent |

| Chloroform (CHCl₃) | Excess |

| Strong Base (e.g., NaOH, KOH) | Excess |

| Solvent | Biphasic (e.g., water/chloroform) or with a phase-transfer catalyst |

| Reaction Conditions | |

| Temperature | 60-70 °C |

| Time | Several hours |

| Product Yield | |

| This compound | Variable, often moderate |

Experimental Protocols

Detailed Protocol for the Duff Reaction

This protocol is adapted from a high-yield reported procedure.[2]

Materials:

-

4-tert-butylphenol (3.00 g, 20.0 mmol)

-

Anhydrous Magnesium Chloride (MgCl₂) (2.86 g, 30.0 mmol)

-

Dry Paraformaldehyde (4.05 g, 135.0 mmol)

-

Dry Triethylamine (Et₃N) (10.4 mL, 75.0 mmol)

-

Dry Acetonitrile (100 mL)

-

5% Hydrochloric Acid (HCl) (aq.) (200 mL)

-

Diethyl ether

-

Saturated Sodium Chloride (NaCl) solution (aq.)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

500 mL round-bottom flask with a stirrer bar

-

Schlenk condenser

-

Argon or Nitrogen source

Procedure:

-

Set up a 500 mL round-bottom flask with a stirrer bar under an inert atmosphere (Argon).

-

To the flask, add 4-tert-butylphenol (3.00 g) and dry acetonitrile (100 mL).

-

Add dry triethylamine (10.4 mL) and anhydrous magnesium chloride (2.86 g) to the solution and stir for 30 minutes.

-

Add dry paraformaldehyde (4.05 g) and fit a Schlenk condenser to the flask.

-

Heat the mixture to reflux under the inert atmosphere for approximately 3 hours.

-

Allow the resulting yellow solution to cool to room temperature.

-

Pour the reaction mixture into 200 mL of 5% aqueous HCl and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (7 x 25 mL).

-

Combine the organic fractions and wash with saturated aqueous NaCl (3 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Remove all volatiles under reduced pressure to yield this compound as a yellow oil (Expected yield: ~2.97 g, 83%).[2]

Generalized Protocol for the Reimer-Tiemann Reaction

Materials:

-

4-tert-butylphenol

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Hydrochloric Acid (HCl) for acidification

-

Diethyl ether or Dichloromethane for extraction

-

Round-bottom flask with a reflux condenser and stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylphenol in an aqueous solution of sodium hydroxide.

-

Add an excess of chloroform to the solution.

-

Heat the biphasic mixture to 60-70 °C with vigorous stirring for several hours. The use of a phase-transfer catalyst may improve the reaction rate.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Acidify the aqueous layer with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation to yield this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations and experimental processes described in this guide.

Caption: Reaction mechanism of the Duff reaction for the synthesis of this compound.

Caption: Reaction mechanism of the Reimer-Tiemann reaction.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-tert-butylphenol can be effectively achieved through both the Duff and Reimer-Tiemann reactions. The Duff reaction, particularly the magnesium chloride-mediated protocol, offers a high-yield and well-documented method, making it a preferred choice for many applications. The Reimer-Tiemann reaction provides a classic alternative, though yields can be more variable. This guide provides the necessary technical details, quantitative data, and procedural outlines to enable researchers and professionals to successfully synthesize this important chemical intermediate. Careful adherence to the experimental protocols and safety precautions is essential for achieving optimal results.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-tert-Butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-tert-Butyl-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic compounds, including ligands and potential pharmaceutical agents. This document details its fundamental characteristics, provides established experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

This compound, also known as 5-tert-butylsalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl group, an aldehyde group, and a tert-butyl group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Melting Point | 100-103 °C | [2] |

| Boiling Point | 251-252 °C at 729 mmHg | |

| Density | 1.039 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.539 | |

| Flash Point | 104 °C (closed cup) | |

| Solubility | Soluble in DMSO and methanol. | [3] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties and for the synthesis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Duff reaction, which involves the formylation of 4-tert-butylphenol (B1678320).

Materials:

-

4-tert-Butylphenol

-

Hexamethylenetetramine (HMTA)

-

Anhydrous trifluoroacetic acid (TFA)

-

4 M Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1 equivalent) and hexamethylenetetramine (2 equivalents) in anhydrous trifluoroacetic acid.[2]

-

Heat the reaction mixture to 80 °C and maintain it at reflux for 24 hours.[2]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 4 M HCl and stir for 10 minutes.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).[2]

-

Combine the organic layers and wash them sequentially with 4 M HCl (2 x 100 mL) and water (100 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

Purify the crude product by silica gel column chromatography, eluting with dichloromethane, to yield pure this compound as a yellow viscous liquid.[2]

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (100-103 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Boiling Point

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Small test tube

-

Capillary tube (one end sealed)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a few milliliters of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or oil bath, ensuring the sample is below the level of the heating medium.

-

Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Expected Chemical Shifts (δ, ppm):

-

~1.3 (s, 9H, -C(CH₃)₃)

-

~6.9-7.6 (m, 3H, Ar-H)

-

~9.8 (s, 1H, -CHO)

-

~11.0 (s, 1H, Ar-OH)

-

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) than for ¹H NMR.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~31.4 (-C(CH₃)₃)

-

~34.0 (-C(CH₃)₃)

-

~117-137 (Ar-C)

-

~160 (Ar-C-OH)

-

~196 (-CHO)

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal of an FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

3400-3200 (broad, O-H stretch)

-

3100-3000 (C-H stretch, aromatic)

-

2960-2870 (C-H stretch, aliphatic)

-

~2850, ~2750 (C-H stretch, aldehyde)

-

~1660 (C=O stretch, aldehyde)

-

~1600, ~1480 (C=C stretch, aromatic)

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a dilute solution (typically in the range of 1-10 µg/mL) from the stock solution.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the sample over a wavelength range of 200-400 nm, using the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the Duff reaction.

References

5-tert-Butyl-2-hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a key intermediate and building block in organic synthesis. Its unique structural features—a reactive aldehyde group, a phenolic hydroxyl group, and a bulky tert-butyl group—impart a desirable combination of reactivity, steric hindrance, and solubility, making it a valuable precursor for a diverse array of molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to facilitate its use in research and development.

The presence of the hydroxyl group ortho to the aldehyde functionality allows for the formation of stable intramolecular hydrogen bonds and facilitates its role as a bidentate ligand in coordination chemistry. The tert-butyl group at the para position enhances solubility in organic solvents and provides steric bulk that can influence the stereochemical outcome of reactions and the stability of downstream products, such as polymers and metal complexes.

This document serves as a technical resource, offering detailed methodologies for the synthesis of this compound and its utilization in various transformations, including Schiff base condensations, Wittig reactions, and Claisen-Schmidt condensations. Furthermore, it explores its applications in the synthesis of catalysts, fluorescent probes, and biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2725-53-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 251-252 °C at 729 mmHg[1] |

| Density | 1.039 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.539[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Duff reaction, which involves the formylation of 4-tert-butylphenol (B1678320).

Caption: Synthesis of this compound via the Duff Reaction.

Experimental Protocol: Synthesis via Duff Reaction

Materials:

-

4-tert-Butylphenol (1 equivalent)

-

Hexamethylenetetramine (HMTA) (2 equivalents)

-

Trifluoroacetic acid (TFA)

-

4 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol and hexamethylenetetramine in anhydrous trifluoroacetic acid.

-

Reflux the reaction mixture at 80 °C for 24 hours.

-

Cool the mixture to room temperature and pour it into 4 M HCl. Stir for 10 minutes.

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with 4 M HCl (2 x 100 mL) and then with water (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using dichloromethane as the eluent to afford this compound as a yellow viscous liquid.

Quantitative Data:

| Reactant | Molar Ratio | Typical Yield |

| 4-tert-Butylphenol | 1 | 61%[2] |

| Hexamethylenetetramine | 2 |

Key Reactions and Experimental Protocols

This compound serves as a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of its aldehyde and hydroxyl groups.

Schiff Base Formation

The condensation of this compound with primary amines readily forms Schiff bases (imines). These compounds are crucial ligands in coordination chemistry and are precursors to various catalysts and biologically active molecules.

Caption: General scheme for Schiff base formation.

Materials:

-

This compound (1 equivalent)

-

Aniline (B41778) (1 equivalent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add aniline to the solution, followed by a few drops of glacial acetic acid.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol.

Quantitative Data for Schiff Base Formation:

| Amine | Molar Ratio (Aldehyde:Amine) | Solvent | Conditions | Yield |

| Aniline | 1:1 | Ethanol | Reflux, 3h | >90% (typical) |

| Ethylenediamine | 2:1 | Ethanol | Reflux, 4h | ~85-95% (typical) |

| o-Phenylenediamine | 2:1 | Methanol | Reflux, 2h | High (typical) |

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can be converted to various substituted styrenes using this methodology.

Caption: Mechanism of the Wittig reaction.

Materials:

-

This compound (1 equivalent)

-

Benzyltriphenylphosphonium (B107652) chloride (1.1 equivalents)

-

Strong base (e.g., n-Butyllithium or Sodium Hydride)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of this compound in anhydrous THF to the ylide solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Wittig-type Reactions:

| Ylide | Base | Conditions | Yield |

| (Methoxymethyl)triphenylphosphonium chloride | KOtBu | THF, 0 °C to rt, 7h | Poor (~20% with hydroxybenzaldehyde)[3] |

| Benzyltriphenylphosphonium chloride | NaH | THF, rt, overnight | Moderate to high (typical) |

Note: The presence of the acidic hydroxyl group can interfere with the strong base used in the Wittig reaction. Protection of the hydroxyl group or using excess base may be necessary to achieve high yields.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde (with no α-hydrogens) and a ketone. This compound reacts with various ketones to form α,β-unsaturated ketones, which are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds.

Caption: Mechanism of the Claisen-Schmidt condensation.

Materials:

-

This compound (1 equivalent)

-

Acetophenone (B1666503) (1 equivalent)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound and acetophenone in ethanol in a flask.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

-

Continue stirring at room temperature for several hours, or until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess NaOH.

-

Recrystallize the crude chalcone (B49325) from ethanol to obtain the pure product.

Quantitative Data for Claisen-Schmidt Condensation:

| Ketone | Base | Conditions | Yield |

| Acetophenone | NaOH | Ethanol/Water, rt, 24h | High (quantitative conversion reported for similar systems)[4] |

| Cyclohexanone | KOH | Ethanol, rt, 4h | Good (typical) |

Applications in Organic Synthesis

Synthesis of Catalysts

Schiff bases derived from this compound are excellent ligands for a variety of metal ions. The resulting metal complexes have shown significant catalytic activity in various organic transformations, including oxidation reactions. The bulky tert-butyl group can enhance the stability and solubility of these catalysts. For instance, Ni(II) complexes of Schiff bases have been used as effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde, with conversions as high as 89-95% in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[5]

Synthesis of Fluorescent Probes

The structural framework of this compound is a useful platform for the design and synthesis of fluorescent probes for the detection of metal ions. Condensation with various fluorogenic amines can lead to Schiff base sensors where the fluorescence is "turned on" or "turned off" upon binding to a specific metal ion. The underlying mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts C=N bond isomerization and reduces non-radiative decay pathways.

Synthesis of Biologically Active Compounds

This compound is a precursor to a range of compounds with potential biological activity. For example, it is used in the synthesis of flavonoid analogues, which are known for their diverse pharmacological properties. It is also a starting material for vanadyl complexes that have been investigated for their antitumor properties.

Polymer and Materials Science

Derivatives of this compound, particularly those with sterically hindered phenolic structures, can act as effective polymer stabilizers. They function as antioxidants by trapping free radicals, thereby preventing the degradation of the polymer matrix. The tert-butyl group enhances their efficacy and compatibility with various polymer systems.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, leading to a diverse array of complex molecules. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers and professionals in chemistry and drug discovery to effectively utilize this compound in their synthetic endeavors. From the synthesis of sophisticated catalysts and fluorescent probes to the development of novel therapeutic agents and advanced materials, the applications of this compound continue to expand, underscoring its importance in modern organic chemistry.

References

spectroscopic data (NMR, IR, MS) of "5-tert-Butyl-2-hydroxybenzaldehyde"

A Technical Guide to the Spectroscopic Data of 5-tert-Butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as 5-tert-Butylsalicylaldehyde), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Synonyms: 5-tert-Butylsalicylaldehyde

-

CAS Number: 2725-53-3

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Predicted 10.86 | Singlet | -OH (Phenolic) |

| Predicted 9.89 | Singlet | -CHO (Aldehyde) |

| Predicted 7.59 | Multiplet | Aromatic CH |

| Predicted 7.51 | Doublet | Aromatic CH |

| Predicted 6.94 | Doublet | Aromatic CH |

| Predicted 1.33 | Singlet | -C(CH₃)₃ (tert-Butyl) |

Note: The provided ¹H NMR data is based on prediction and should be confirmed with experimental results.

¹³C NMR (Carbon NMR) Data

No experimental or predicted ¹³C NMR data for this compound was found in the searched resources. Researchers should perform this analysis to obtain a complete spectroscopic profile.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H Stretch (Phenolic) |

| ~2960 | Strong | C-H Stretch (tert-Butyl) |

| ~2870, ~2770 | Medium | C-H Stretch (Aldehyde) |

| ~1665 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic Ring) |

| ~1280 | Strong | C-O Stretch (Phenolic) |

Note: These are characteristic absorption bands for substituted salicylaldehydes. Actual peak positions may vary slightly.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 163 | Moderate | [M-CH₃]⁺ |

| 149 | Moderate | [M-CHO]⁺ |

| 121 | High | [M-C(CH₃)₃]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison. The following are generalized procedures that can be adapted for the analysis of this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger sample quantity and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film Method (for liquids):

-

If the sample is a low-melting solid or an oil, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is required.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane). The concentration should be in the range of 1 µg/mL to 1 mg/mL, depending on the instrument's sensitivity.

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Solubility Landscape of 5-tert-Butyl-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-tert-Butyl-2-hydroxybenzaldehyde is a key building block in the synthesis of various organic ligands, Schiff bases, and other complex molecules with applications in catalysis and materials science. Understanding its solubility in common organic solvents is paramount for reaction design, purification, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound by providing a comprehensive framework for its determination. This includes a theoretical assessment of its expected solubility, detailed experimental protocols for accurate measurement, and a template for systematic data presentation.

Theoretical Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like."[1] The molecular structure of this compound, featuring a polar phenolic hydroxyl group and an aldehyde group, alongside a nonpolar tert-butyl group and benzene (B151609) ring, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor.[2] This suggests good solubility in lower-chain alcohols. However, the nonpolar tert-butyl group and the aromatic ring will diminish solubility as the alkyl chain of the alcohol solvent increases.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar functionalities of the molecule. Therefore, this compound is expected to be soluble in these solvents. A related compound, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, is noted to be soluble in DMSO and methanol.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the large, nonpolar tert-butyl group and the benzene ring suggests some affinity for nonpolar solvents. However, the strong intermolecular hydrogen bonding between the phenolic hydroxyl groups in the solid state may limit its solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic character, may be a more effective solvent than aliphatic hydrocarbons.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can interact with the polar groups of the molecule to some extent, while also effectively solvating the nonpolar regions. Moderate to good solubility is anticipated in these solvents.

Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. For researchers requiring precise solubility values, experimental determination is necessary. The following table is provided as a template for recording experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| Methanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| n-Hexane |

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility measurements, the shake-flask method is widely regarded as the gold standard.[3][4] The concentration of the dissolved solute in the saturated solution can then be determined using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectrophotometry.

Shake-Flask Method for Achieving Solid-Liquid Equilibrium

The objective of this protocol is to prepare a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[5]

-

Agitate the mixture for a sufficient time to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[5]

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.[5] The filtrate is now a saturated solution at the specified temperature.

Gravimetric Determination of Solute Concentration

This method determines the mass of the dissolved solid in a known mass or volume of the saturated solution.

Materials:

-

Saturated solution of this compound

-

Analytical balance

-

Pre-weighed evaporating dish or watch glass

-

Oven

Procedure:

-

Accurately weigh a clean, dry evaporating dish (W1).

-

Pipette a known volume (e.g., 10 mL) of the filtered saturated solution into the evaporating dish.

-

Weigh the dish containing the solution (W2).

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle heat source.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it (W3). Repeat the drying and weighing steps until a constant weight is achieved.[6]

-

Calculate the solubility based on the mass of the solute and the volume or mass of the solvent.

Calculation:

-

Mass of solute = W3 - W1

-

Mass of solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(Mass of solute) / (Mass of solvent)] * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides the theoretical and practical framework necessary for its determination. By understanding the structural basis of its solubility and applying rigorous experimental protocols such as the shake-flask method coupled with gravimetric analysis, researchers can generate reliable and accurate data tailored to their specific needs in solvent selection, reaction optimization, and product formulation.

References

An In-depth Technical Guide to 5-tert-Butyl-2-hydroxybenzaldehyde (CAS 2725-53-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-tert-Butyl-2-hydroxybenzaldehyde (CAS No. 2725-53-3). This valuable aromatic aldehyde serves as a key intermediate in the synthesis of a variety of organic ligands, Schiff bases, and metal complexes, some of which exhibit promising biological activities.

Core Chemical Properties and Structure

This compound, also known as 5-tert-Butylsalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure features a benzene (B151609) ring substituted with a hydroxyl group, an aldehyde group, and a tert-butyl group.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 2725-53-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | 251-252 °C at 729 mmHg | |

| Density | 1.039 g/mL at 25 °C | |

| Refractive Index | n20/D 1.539 | |

| Flash Point | 104 °C (closed cup) | [4] |

| Purity | ≥95% - 98% (commercial grades) | [2] |

Structural Identifiers

| Identifier | String | Citations |

| SMILES | CC(C)(C)c1ccc(O)c(C=O)c1 | |

| InChI | 1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |

| InChIKey | ZVCQQLGWGRTXGC-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Duff reaction, which involves the formylation of 4-tert-butylphenol (B1678320).

Materials:

-

4-tert-butylphenol

-

Hexamethylenetetramine

-

Anhydrous trifluoroacetic acid

-

4 M Hydrochloric acid solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve Hexamethylenetetramine (34.0 mmol) and 4-tert-butylphenol (17.0 mmol) in anhydrous trifluoroacetic acid (30 mL).

-

Heat the reaction mixture to 80 °C and maintain at reflux for 24 hours.

-

After completion, cool the mixture and slowly pour it into 100 mL of 4 M hydrochloric acid solution. Stir for 10 minutes.

-

Extract the aqueous mixture with dichloromethane (2 x 100 mL).

-

Combine the organic phases and wash sequentially with 4 M hydrochloric acid solution (2 x 100 mL) and deionized water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield the final product as a yellow viscous liquid.

Caption: Synthesis workflow for this compound.

Synthesis of Schiff Base Metal Complexes for Antimicrobial Studies

This compound is a precursor for Schiff bases, which can be chelated with metal ions to form complexes with potential antimicrobial activity. The following is a general protocol for the synthesis and testing of these complexes.

Part 1: Synthesis of Schiff Base Ligand

-

Dissolve this compound (1 mmol) in ethanol (B145695) (20 mL).

-

In a separate flask, dissolve the desired primary amine (e.g., an amino acid or substituted aniline) (1 mmol) in ethanol (20 mL).

-

Add the amine solution to the aldehyde solution and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature. The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried.

Part 2: Synthesis of Metal (II) Complex

-

Prepare a hot ethanolic solution (20 mL) of the synthesized Schiff base ligand (0.02 mol).

-

Prepare an aqueous solution (10 mL) of the desired metal (II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂) (0.01 mol).

-

Add the metal salt solution to the hot ligand solution and reflux for 2 hours.

-

Reduce the volume of the mixture by half through evaporation and allow it to stand overnight.

-

Collect the resulting colored precipitate by filtration, wash with cold ethanol, and dry.[5]

Part 3: Antimicrobial Activity Screening (Agar Diffusion Method)

-

Prepare agar (B569324) plates inoculated with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Dissolve the synthesized Schiff base and its metal complexes in DMSO to prepare solutions of varying concentrations.

-

Impregnate sterile paper discs with the test solutions and place them on the agar surface.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the inhibition zone around each disc to determine the antimicrobial activity.[5][6]

Applications in Drug Discovery and Development

While this compound itself is not typically the active agent, its derivatives, particularly Schiff bases and their metal complexes, have been investigated for various therapeutic applications.

Anticancer and Antimicrobial Agents

Schiff bases derived from salicylaldehydes are known to possess a wide range of biological activities.[7] Metal complexes of these ligands often show enhanced activity compared to the free ligand.[5][8] For instance, nickel, palladium, and platinum complexes of a Schiff base derived from 5-(tert-butyl)-2-hydroxybenzaldehyde have demonstrated significant antibacterial activity against E. coli and S. aureus.[8]

Potential Mechanism of Action: MAPK Signaling Pathway

Research on Schiff bases derived from the parent compound, 2-hydroxybenzaldehyde, suggests a potential mechanism for their anticancer effects. These compounds may induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The induction of apoptosis through this pathway highlights the therapeutic potential of this class of compounds.

References

- 1. This compound | 2725-53-3 | CAA72553 [biosynth.com]

- 2. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ajol.info [ajol.info]

- 6. scispace.com [scispace.com]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 10. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-tert-Butyl-2-hydroxybenzaldehyde in the Synthesis of Advanced Schiff Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the integral role of 5-tert-Butyl-2-hydroxybenzaldehyde in the formation of Schiff bases, a versatile class of compounds with significant applications in medicinal chemistry and material science. This document provides a comprehensive overview of the synthesis, characterization, and biological significance of these compounds, with a focus on their potential as therapeutic agents.

Introduction: The Significance of this compound

This compound, a substituted salicylaldehyde, is a important precursor in the synthesis of a wide array of Schiff bases. Its chemical structure, featuring a bulky tert-butyl group and a hydroxyl group ortho to the aldehyde functionality, imparts unique steric and electronic properties to the resulting Schiff base derivatives. These properties can significantly influence their coordination chemistry, biological activity, and solubility. The presence of the hydroxyl group allows for the formation of stable metal complexes, which have been extensively investigated for their catalytic and medicinal properties, including antitumor and cytotoxic activities.[1][2]

The Core of Formation: The Schiff Base Reaction

The formation of a Schiff base, or azomethine, is a condensation reaction between a primary amine and an aldehyde or ketone. The reaction with this compound proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal intermediate, facilitating its dehydration to form the stable imine. The bulky tert-butyl group can influence the reaction kinetics and the stereochemistry of the final product.

Caption: General reaction workflow for Schiff base formation.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of Schiff bases derived from this compound, providing a comparative overview of their physical and spectroscopic properties.

Table 1: Physicochemical Properties of Selected Schiff Bases

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | Color |

| 4,4′-Methylenedianiline | N,N'-Bis(5-tert-butyl-2-hydroxybenzylidene)-4,4'-methylenedianiline | Not Reported | Not Reported | Orange |

| 1-(2-Aminoethyl)-3-phenylthiourea | Schiff base thiourea (B124793) ligand | Not Reported | Not Reported | Not Reported |

| 1-(2-Aminophenyl)-3-phenylthiourea | Schiff base thiourea ligand | Not Reported | Not Reported | Not Reported |

Table 2: Spectroscopic Data for Selected Schiff Bases

| Product Name | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- | ¹H NMR (δ ppm) -OH |

| N,N'-Bis(5-tert-butyl-2-hydroxybenzylidene)-4,4'-methylenedianiline | ~1610 | ~8.6 | ~13.0 |

| Schiff base thiourea ligand from 1-(2-Aminoethyl)-3-phenylthiourea | Not Reported | Not Reported | Not Reported |

| Schiff base thiourea ligand from 1-(2-Aminophenyl)-3-phenylthiourea | Not Reported | Not Reported | Not Reported |

Note: Spectroscopic data can vary based on the solvent and instrumentation used.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative Schiff base from this compound.

General Synthesis of a Schiff Base from this compound and a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., aniline, ethylenediamine)

-

Absolute ethanol (B145695)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.

-

Dissolution of Amine: In a separate beaker, dissolve one equivalent of the primary amine (or 0.5 equivalents for a diamine) in absolute ethanol.

-

Reaction Mixture: Slowly add the amine solution to the aldehyde solution in the round-bottom flask while stirring continuously.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Further purify the Schiff base by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.

-

Drying: Dry the purified product in a desiccator or under vacuum.

-

Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Caption: A typical experimental workflow for Schiff base synthesis.

Biological Activity and Signaling Pathways

Schiff bases derived from this compound and their metal complexes have demonstrated significant potential as anticancer agents.[1] One of the key mechanisms of their cytotoxic activity is the induction of apoptosis, or programmed cell death, in cancer cells.

Studies on similar Schiff base compounds have shown that they can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[3][4] These compounds can induce apoptosis by activating pro-apoptotic arms of the MAPK pathway (such as JNK and p38) and/or inhibiting pro-survival signals (such as ERK). This disruption of key signaling cascades ultimately leads to the activation of caspases and the execution of the apoptotic program.

Caption: Proposed mechanism of apoptosis induction via the MAPK pathway.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of Schiff bases with diverse applications. The unique structural features of this aldehyde allow for the fine-tuning of the properties of the resulting imines and their metal complexes. The demonstrated biological activities, particularly the induction of apoptosis in cancer cells, highlight the potential of these compounds in the development of novel therapeutic agents. Further research into the structure-activity relationships and the precise molecular targets of these Schiff bases will undoubtedly pave the way for new advancements in medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE CAS#: 2725-53-3 [chemicalbook.com]

- 3. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 4. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 5-tert-Butyl-2-hydroxybenzaldehyde: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde (B1680747), serves as a versatile scaffold in medicinal chemistry. Its inherent structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and a bulky tert-butyl substituent, make it a valuable starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide explores the applications of this compound in the development of novel antimicrobial and anticancer agents. The focus is on the synthesis of its Schiff base derivatives and their metal complexes, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Core Applications in Medicinal Chemistry

The primary medicinal chemistry applications of this compound stem from its ability to readily form Schiff bases through condensation with primary amines. These Schiff bases, characterized by the azomethine (-CH=N-) linkage, are versatile ligands that can coordinate with various metal ions to form stable complexes. The biological activity of these derivatives is influenced by the nature of the amine, the coordinated metal ion, and the electronic and steric effects of the tert-butyl group.

Antimicrobial Activity

Schiff bases derived from this compound and their metal complexes have demonstrated notable activity against a range of pathogenic bacteria. The lipophilicity conferred by the tert-butyl group can enhance the permeability of the compounds across bacterial cell membranes.

Anticancer Activity

Derivatives of salicylaldehydes, including Schiff bases and their metal complexes, are emerging as a promising class of anticancer agents. Their mechanisms of action are often multifactorial, involving the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation.

Data Presentation

Antimicrobial Activity Data

The antimicrobial efficacy of metal complexes of a Schiff base derived from this compound has been quantitatively assessed. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

| Compound | Test Organism | MIC (µg/mL) |

| Na[Ni(TBNCA)·OAc] (Nickel Complex) | Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 | |

| [Pd(TBNCA)·dmso] (Palladium Complex) | Escherichia coli | 50 - 100 |

| Staphylococcus aureus | 50 - 100 | |

| [Pt(TBNCA)·dmso] (Platinum Complex) | Escherichia coli | 25 |

| Staphylococcus aureus | 25 | |

| TBNCA: 2-(5-(tert-butyl)-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide |

Anticancer Activity Data

Schiff base derivatives of salicylaldehydes have shown significant cytotoxic activity against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for representative salicylaldehyde Schiff base derivatives.

| Compound | Cancer Cell Line | IC50 (µM) |

| Salicylaldehyde-o-phenylenediamine Schiff base | K562 (Leukemia) | 11.95 ± 2.36[1] |

| HEL (Leukemia) | 9.72 ± 2.56[1] | |

| Chitosan (B1678972) salicylaldehyde Schiff base | PC3 (Prostate) | 45.55[2] |

| Chitosan salicylaldehyde/CuFe2O4 nanocomposite | PC3 (Prostate) | 35.3[2] |

| 3-methoxy-salicylaldehyde isonicotinoylhydrazone | Various tumor lines | Potent activity[3] |

Experimental Protocols

Synthesis of 2-(3-(tert-butyl)-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide (A representative Schiff Base)

This protocol is adapted for a structurally similar isomer and serves as a representative procedure.

Materials:

-

3-(tert-Butyl)-2-hydroxybenzaldehyde (1 equivalent)

-

N-Cyclohexylhydrazinecarbothioamide (1 equivalent)

-

Glacial acetic acid

Procedure:

-

Dissolve 3-(tert-Butyl)-2-hydroxybenzaldehyde (0.89 g, 5.00 mmol) in 20.0 mL of methanol in a round-bottom flask.[4]

-

Add glacial acetic acid (0.20 mL) to the solution.[4]

-

Reflux the mixture for 30 minutes.[4]

-

In a separate beaker, dissolve N-Cyclohexylhydrazinecarbothioamide (0.87 g, 5.00 mmol) in 20.0 mL of methanol.[4]

-

Add the N-cyclohexylhydrazinecarbothioamide solution dropwise to the refluxing aldehyde solution with continuous stirring.[4]

-

Continue refluxing the resulting solution for 4 hours with stirring.[4]

-

A colorless precipitate will form. Allow the mixture to cool to room temperature.[4]

-

Filter the precipitate and wash it with 5.0 mL of ethanol (B145695) followed by 5.0 mL of n-hexane.[4]

-

The crude product can be purified by recrystallization from acetone.[4]

General Protocol for the Synthesis of Metal(II) Schiff Base Complexes

Materials:

-

Schiff base ligand (2 equivalents)

-

Metal(II) chloride hexahydrate (e.g., NiCl2·6H2O, CoCl2·6H2O) (1 equivalent)

-

Methanol or Ethanol

Procedure:

-

Dissolve the Schiff base ligand in hot ethanol or methanol.

-

In a separate flask, dissolve the metal(II) salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

The formation of a colored precipitate indicates complex formation.

-

Cool the mixture to room temperature and collect the precipitate by filtration.

-

Wash the complex with the solvent and dry it in a desiccator.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in MHB in a 96-well microtiter plate.[4]

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5] Dilute this to the final working concentration (e.g., 5 x 10^5 CFU/mL) in MHB.[4]

-

Inoculate each well (except for sterility controls) with the bacterial suspension.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.[6]

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.[6]

Cytotoxicity Assay: MTT Assay

Materials:

-

Cancer cell line (e.g., PC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

Inhibition of the PI3K/AKT/mTOR Pathway

Recent studies on a chitosan-salicylaldehyde derivative have implicated the inhibition of the PI3K/AKT/mTOR signaling pathway as a key mechanism for its anticancer activity in prostate cancer cells.[2] This pathway is crucial for cell proliferation, survival, and autophagy. Down-regulation of key genes such as PI3K, AKT, mTOR, and CCND1 by the salicylaldehyde derivative leads to the suppression of cancer cell growth.[2]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by salicylaldehyde derivatives.

General Experimental Workflow

The development of medicinally active compounds from this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for developing bioactive Schiff base derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its derivatives, particularly Schiff bases and their metal complexes, exhibit a broad spectrum of biological activities, including promising antimicrobial and anticancer properties. The synthetic accessibility of these compounds, coupled with the tunability of their biological profiles through modification of the amine and metal components, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this important chemical scaffold.

References

- 1. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Historical Synthesis of 5-tert-Butylsalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and historical synthesis of 5-tert-butylsalicylaldehyde, a valuable aromatic aldehyde intermediate in the pharmaceutical and chemical industries. While the precise moment of its first synthesis is not extensively documented, its history is intrinsically linked to the development of seminal organic reactions for the formylation of phenols. This document provides a comprehensive overview of these historical methods, presents modern, optimized protocols, and offers a comparative analysis of their efficacy.

Historical Context: The Dawn of Phenolic Formylation

The journey to 5-tert-butylsalicylaldehyde begins with the broader challenge of introducing a formyl group (-CHO) onto a phenol (B47542) ring, a critical transformation in organic synthesis. Two cornerstone reactions laid the groundwork for this capability: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann, involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. This method, while historically significant, often suffers from moderate yields and the formation of byproducts.

The Duff reaction , developed by James Cooper Duff, utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically targeting the ortho-position of electron-rich phenols. Traditional Duff reaction conditions, often employing glycerol (B35011) and boric acid, can be harsh and also result in variable yields.

The "discovery" of 5-tert-butylsalicylaldehyde can be seen as the logical extension of these pioneering formylation methods to the readily available starting material, 4-tert-butylphenol (B1678320). The electron-donating nature of the hydroxyl group and the steric bulk of the tert-butyl group direct the formylation to the ortho-position, leading to the desired product.

Evolution of Synthetic Methodologies

Over time, the classical Reimer-Tiemann and Duff reactions have been significantly refined to improve yield, selectivity, and reaction conditions, leading to the efficient synthesis of 5-tert-butylsalicylaldehyde.

Modified Duff Reaction: A Leap in Selectivity

A notable advancement came with the development of modified Duff reaction protocols. A significant contribution was the use of anhydrous trifluoroacetic acid as the solvent, which allows for a more controlled and selective synthesis of 5-substituted salicylaldehydes. This modification avoids the high temperatures and often complex work-ups associated with the traditional Duff reaction.

The Rise of Paraformaldehyde-Based Methods

More contemporary methods have shifted towards the use of paraformaldehyde as the formyl source, often in the presence of a Lewis acid or a magnesium salt. These approaches offer high yields and excellent regioselectivity for the ortho-formylation of 4-tert-butylphenol.

Comparative Summary of Synthetic Protocols

The following tables summarize quantitative data from key historical and modern synthetic methods for 5-tert-butylsalicylaldehyde.

| Table 1: Historical Synthesis Methods | ||||

| Method | Starting Material | Reagents | Conditions | Yield |

| Reimer-Tiemann Reaction | 4-tert-Butylphenol | Chloroform, Sodium Hydroxide | Biphasic, heating | Moderate |

| Classical Duff Reaction | 4-tert-Butylphenol | Hexamine, Glycerol, Boric Acid | High temperature | Variable |

| Table 2: Modern Synthesis Methods | ||||

| Method | Starting Material | Reagents | Conditions | Yield |

| Modified Duff Reaction | 4-tert-Butylphenol | Hexamine, Trifluoroacetic Acid | Reflux | ~61%[1] |

| MgCl2/Paraformaldehyde Method | 4-tert-Butylphenol | Paraformaldehyde, MgCl2, Triethylamine (B128534) | Reflux in Acetonitrile | ~83%[2] |

Detailed Experimental Protocols

Modified Duff Reaction Protocol

This protocol is adapted from the work of Lindoy et al. (1998).

Procedure:

-

To a solution of 4-tert-butylphenol (1 equivalent) in anhydrous trifluoroacetic acid, add hexamethylenetetramine (2 equivalents).

-

Heat the reaction mixture to reflux for 24 hours.

-

After cooling, pour the mixture into a 4 M aqueous HCl solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with aqueous HCl and then with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[1]

MgCl2/Paraformaldehyde Protocol

This protocol is based on the procedure found on ChemSpider Synthetic Pages.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-tert-butylphenol (1 equivalent) in dry acetonitrile.

-

Add anhydrous magnesium chloride (1.5 equivalents) and triethylamine (3.75 equivalents) and stir the mixture.

-

Add paraformaldehyde (6.75 equivalents) to the suspension.

-

Heat the mixture to reflux for approximately 3 hours.

-

After cooling, add a 5% aqueous HCl solution and stir.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[2]

Logical Workflow of Synthesis Development

The following diagram illustrates the logical progression from foundational formylation reactions to modern, optimized methods for the synthesis of 5-tert-butylsalicylaldehyde.

Caption: Evolution of synthetic routes to 5-tert-Butylsalicylaldehyde.

Experimental Workflow: MgCl2/Paraformaldehyde Method

The following diagram outlines the key steps in the modern and efficient MgCl2/Paraformaldehyde synthesis of 5-tert-butylsalicylaldehyde.

Caption: Workflow for the MgCl2/Paraformaldehyde synthesis.

References

Theoretical Exploration of the Electronic Structure of 5-tert-Butyl-2-hydroxybenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 5-tert-Butyl-2-hydroxybenzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational protocols and expected data from such studies, drawing parallels from research on structurally similar compounds.

Introduction